4-Acetamido-4'-aminoazobenzene
Description
4-Acetamido-4'-aminoazobenzene is an azo compound characterized by two benzene rings connected via an azo (-N=N-) linkage. One benzene ring features an acetamido (-NHCOCH₃) group at the para position, while the opposing ring has a primary amino (-NH₂) group. This structural configuration imparts unique chemical and biological properties, distinguishing it from other azobenzene derivatives. Azo compounds are widely studied for their applications in dyes, photochemical switches, and biochemical probes .
Properties
CAS No. |
61893-92-3 |
|---|---|
Molecular Formula |
C14H14N4O |
Molecular Weight |
254.29 g/mol |
IUPAC Name |
N-[4-[(4-aminophenyl)diazenyl]phenyl]acetamide |
InChI |
InChI=1S/C14H14N4O/c1-10(19)16-12-6-8-14(9-7-12)18-17-13-4-2-11(15)3-5-13/h2-9H,15H2,1H3,(H,16,19) |
InChI Key |
IUIGWRKKAZAXHF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N=NC2=CC=C(C=C2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Data
Metabolic Pathways
- N-Hydroxylation: A critical step in the activation of carcinogenic azobenzenes. For this compound, deacetylation may precede hydroxylation, altering toxicity profiles .
- Reductive Cleavage : Azo bonds in the liver and gut microbiota are reduced to aromatic amines, which may undergo further activation (e.g., acetylation, sulfation) .
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